Healon

Beschreibung

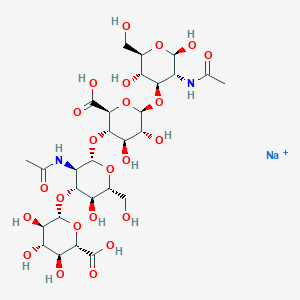

Structure

2D Structure

Eigenschaften

IUPAC Name |

sodium;(2S,3S,4S,5R,6R)-6-[(2S,3R,4R,5S,6R)-3-acetamido-2-[(2S,3S,4R,5R,6R)-6-[(2R,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H44N2O23.Na/c1-5(33)29-9-18(11(35)7(3-31)47-25(9)46)49-28-17(41)15(39)20(22(53-28)24(44)45)51-26-10(30-6(2)34)19(12(36)8(4-32)48-26)50-27-16(40)13(37)14(38)21(52-27)23(42)43;/h7-22,25-28,31-32,35-41,46H,3-4H2,1-2H3,(H,29,33)(H,30,34)(H,42,43)(H,44,45);/q;+1/t7-,8-,9-,10-,11-,12-,13+,14+,15-,16-,17-,18-,19-,20+,21+,22+,25-,26+,27-,28-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWIVKILSMZOHHF-QJZPQSOGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)CO)O)OC2C(C(C(C(O2)C(=O)O)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)NC(=O)C)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O)CO)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)NC(=O)C)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H44N2NaO23+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

9004-61-9 (Parent) | |

| Record name | Hyaluronate Sodium [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009067327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

799.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

9067-32-7 | |

| Record name | Hyaluronate Sodium [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009067327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular and Cellular Biology of Hyaluronan

Hyaluronan (HA) is a linear polysaccharide composed of repeating disaccharide units of D-glucuronic acid and N-acetyl-D-glucosamine. nih.govnih.gov Despite its simple structure, the metabolism and signaling of hyaluronan are complex, playing essential roles in tissue architecture and cellular function. nih.govnih.gov

Hyaluronan Biosynthesis and Catabolism

The concentration, molecular size, and turnover rate of hyaluronan are meticulously controlled by the balanced activities of its synthesizing and degrading enzymes. nih.govresearchgate.net This balance is fundamental to tissue homeostasis. nih.gov

Hyaluronan is synthesized at the inner surface of the plasma membrane by a family of integral membrane proteins known as hyaluronan synthases (HAS). nih.govresearchgate.net In mammals, there are three main isozymes: HAS1, HAS2, and HAS3. nih.govnih.gov These enzymes polymerize HA by alternately adding glucuronic acid and N-acetylglucosamine from their respective UDP-sugar substrates (UDP-glucuronic acid and UDP-N-acetylglucosamine) to the growing polysaccharide chain. agriculturejournals.cz The newly synthesized polymer is then extruded into the extracellular space. nih.gov

The different HAS isozymes exhibit distinct enzymatic properties and expression patterns, which results in the production of hyaluronan polymers of varying molecular weights. nih.govresearchgate.net HAS2 is primarily responsible for synthesizing high-molecular-weight HA (HMW-HA), which is crucial for creating the structural framework of the extracellular matrix. atsjournals.org In contrast, HAS3 typically produces lower-molecular-weight HA and has a higher enzymatic activity rate than HAS1 and HAS2. researchgate.net The expression of HAS genes is often upregulated in response to stimuli such as growth factors and inflammatory mediators. nih.govnih.gov

Table 1: Mammalian Hyaluronan Synthase (HAS) Isozymes

| Isozyme | Primary Product Molecular Weight | Key Characteristics |

|---|---|---|

| HAS1 | High-Molecular-Weight HA (>2 x 10⁶ Da) researchgate.net | Generally the least active of the three isozymes. |

| HAS2 | High-Molecular-Weight HA (>2 x 10⁶ Da) researchgate.netatsjournals.org | Essential for embryonic development; its absence is lethal. atsjournals.org |

| HAS3 | Low-to-Medium-Molecular-Weight HA (10⁵ - 10⁶ Da) researchgate.net | Possesses the highest enzymatic activity, leading to rapid HA synthesis. |

The catabolism of hyaluronan is a multi-step process involving the coordinated action of several enzymes. agriculturejournals.cznih.gov This degradation is crucial for removing HA from tissues and generating smaller, biologically active fragments. nih.gov

The initial and rate-limiting step is the cleavage of HMW-HA into smaller oligosaccharides by a family of endoglycosidases called hyaluronidases (HYALs). agriculturejournals.cznih.gov In humans, there are five functional hyaluronidases, with HYAL1 and HYAL2 being the most significant in somatic tissues. mdpi.comwikipedia.org HYAL2, often anchored to the cell surface via a GPI-link and associated with the CD44 receptor, is thought to perform the initial cleavage of extracellular HMW-HA into intermediate-sized fragments (approx. 20 kDa). researchgate.netwikipedia.orgoup.com These fragments are then internalized into endo-lysosomes, where they are further degraded by the acid-active HYAL1 into small oligosaccharides, primarily tetrasaccharides. researchgate.netwikipedia.org

The complete breakdown to monosaccharides is accomplished by two lysosomal exoglycosidases. wjgnet.comnih.gov First, β-D-glucuronidase removes the terminal glucuronic acid residues from the non-reducing end of the HA fragments. nih.govnih.gov Subsequently, β-N-acetyl-hexosaminidase cleaves the newly exposed terminal N-acetylglucosamine residues. agriculturejournals.cznih.govnih.gov This sequential action ensures the complete recycling of the hyaluronan polymer. wjgnet.com

Table 2: Key Enzymes in Hyaluronan Catabolism

| Enzyme | Type | Function | Location |

|---|---|---|---|

| Hyaluronidase-2 (HYAL2) | Endoglycosidase | Cleaves HMW-HA into intermediate-sized fragments. wikipedia.org | Cell surface (GPI-anchored). wikipedia.org |

| Hyaluronidase-1 (HYAL1) | Endoglycosidase | Degrades intermediate HA fragments into small oligosaccharides. wikipedia.org | Lysosomes. researchgate.net |

| β-D-Glucuronidase | Exoglycosidase | Removes terminal glucuronic acid residues. nih.govnih.gov | Lysosomes. oup.com |

| β-N-Acetyl-Hexosaminidase | Exoglycosidase | Removes terminal N-acetylglucosamine residues. agriculturejournals.cznih.gov | Lysosomes. oup.com |

Regulation occurs at multiple levels, including the transcriptional control of HAS and HYAL genes. nih.gov For instance, inflammatory stimuli and tissue injury can lead to the transcriptional upregulation of both synthases and hyaluronidases. nih.govresearchgate.net This concurrent induction results in an accelerated turnover of HA, leading to the accumulation of smaller HA fragments that possess distinct biological activities compared to the parent HMW-HA molecule. nih.govoup.com The cellular metabolic state, including the availability of UDP-sugar precursors, also directly influences the rate of HA synthesis. universiteitleiden.nloup.com This intricate regulatory network ensures that the quantity and size of hyaluronan are appropriately managed to support tissue integrity and function under both physiological and pathological conditions. nih.gov

Hyaluronan-Receptor Mediated Cellular Interactions

Hyaluronan exerts many of its biological effects by interacting with specific cell surface receptors. nih.govresearchgate.net These interactions trigger intracellular signaling cascades that regulate a wide array of cellular behaviors, including proliferation, migration, adhesion, and differentiation. nih.govmdpi.com The two most extensively studied hyaluronan receptors are CD44 and the Receptor for Hyaluronan-Mediated Motility (RHAMM). nih.gov

CD44 is the principal cell surface receptor for hyaluronan. glycoforum.gr.jpfrontiersin.org It is a transmembrane glycoprotein (B1211001) involved in cell-cell and cell-matrix interactions. glycoforum.gr.jpfrontiersin.org The binding of HA to CD44 is not constitutive and is tightly regulated by the cell's activation state. nih.gov Upon binding to HA, CD44 can cluster on the cell surface, initiating a cascade of intracellular signals. glycoforum.gr.jp

CD44-mediated signaling is multifaceted and impacts numerous aspects of cell behavior. mdpi.comfrontiersin.org The cytoplasmic tail of CD44 lacks intrinsic kinase activity but associates with cytoskeletal proteins such as ankyrin and the ERM (ezrin, radixin, moesin) proteins, linking the extracellular matrix to the actin cytoskeleton. nih.govnih.gov This linkage is crucial for cell migration and adhesion. mdpi.com Furthermore, HA-CD44 interaction activates several key signaling pathways, including:

The PI3K/Akt Pathway : This interaction promotes cell survival and can inhibit apoptosis. nih.govnih.gov

The Ras-MAPK Pathway : This cascade is often linked to cell proliferation and differentiation. nih.govglycoforum.gr.jp

Src Family Kinases : CD44 can associate with and activate Src kinases, which are pivotal in regulating cell motility and invasion. mdpi.comglycoforum.gr.jpnih.gov

These signaling events collectively allow cells to respond to changes in their microenvironment as signaled by the presence and size of hyaluronan. glycoforum.gr.jpfrontiersin.org

The Receptor for Hyaluronan-Mediated Motility (RHAMM), also known as HMMR, is another important protein that interacts with hyaluronan. nih.govfrontiersin.org Unlike CD44, RHAMM lacks a transmembrane domain and is found both on the cell surface and in intracellular compartments, including the cytoplasm and nucleus. frontiersin.orgaacrjournals.org On the cell surface, RHAMM often cooperates with other receptors, such as CD44 and growth factor receptors (e.g., PDGFR), to transduce signals. frontiersin.orgmdpi.com

The primary role attributed to the HA-RHAMM interaction is the promotion of cell motility. frontiersin.orgnih.gov This signaling can activate pathways such as the ERK1/2 MAP kinase cascade, which influences cytoskeletal rearrangements necessary for cell movement. frontiersin.orgmdpi.com Intracellularly, RHAMM has distinct functions related to cell dynamics, including associating with microtubules and playing a role in mitotic spindle assembly and stability. frontiersin.orgaacrjournals.org This dual localization allows RHAMM to influence cell behavior through both extracellular sensing and direct interaction with the intracellular machinery of cell division and movement. frontiersin.org

Table 3: Comparison of Hyaluronan Receptors CD44 and RHAMM

| Feature | CD44 | RHAMM (HMMR) |

|---|---|---|

| Structure | Transmembrane glycoprotein. frontiersin.org | Lacks transmembrane domain. frontiersin.org |

| Cellular Location | Cell surface. frontiersin.org | Cell surface, cytoplasm, nucleus. frontiersin.orgaacrjournals.org |

| Primary Ligand | Hyaluronan. frontiersin.org | Hyaluronan. aacrjournals.org |

| Key Cellular Roles | Cell adhesion, migration, proliferation, survival. mdpi.comnih.gov | Cell motility, mitotic spindle regulation. frontiersin.orgaacrjournals.org |

| Associated Signaling | PI3K/Akt, Ras/MAPK, Src kinases. nih.govnih.gov | ERK1/2, cooperates with CD44 and growth factor receptors. frontiersin.orgmdpi.com |

Hyaluronan-Receptor Mediated Cellular Interactions

Intercellular Adhesion Molecule 1 (ICAM-1) and Other Hyaladherins in Biological Recognition

Sodium hyaluronate, the salt form of hyaluronic acid (HA), exerts its diverse biological effects by interacting with a variety of specific binding proteins known as hyaladherins. glycoforum.gr.jp These proteins are crucial for mediating the recognition of hyaluronan and translating this binding into cellular signals. glycoforum.gr.jpfrontiersin.org The most well-characterized of these receptors is CD44, a transmembrane glycoprotein that serves as the principal receptor for hyaluronan on many cell types. numberanalytics.commadridge.org The interaction between HA and CD44 is fundamental to numerous cellular processes, including cell adhesion, migration, and proliferation, and is implicated in tissue repair and inflammation. madridge.orgwikipedia.orgmdpi.com

Another significant hyaladherin is the Receptor for Hyaluronan-Mediated Motility (RHAMM). mdpi.commdpi.com While RHAMM has identified binding domains for HA and is involved in regulating cell migration, much of its expression is intracellular, suggesting complex roles that may extend beyond direct interaction with extracellular hyaluronan. frontiersin.orgmdpi.com The binding of HA to its receptors like CD44 and RHAMM can trigger various intracellular signaling cascades, including pathways involving Src kinase, Ras, and protein kinase C, thereby modulating cell behavior. mdpi.com

Intercellular Adhesion Molecule 1 (ICAM-1), a member of the immunoglobulin superfamily, has also been identified as a functional receptor for sodium hyaluronate. aai.orgoup.com Expressed on various cells, including endothelial and epithelial cells, ICAM-1 is known for its role in leukocyte trafficking and cell-to-cell adhesion during inflammatory responses. oup.comsinobiological.commdpi.com Studies have shown that fragmented, intermediate molecular weight hyaluronan can significantly increase the expression of ICAM-1 on kidney tubular epithelial cells, suggesting a pro-inflammatory role in certain contexts. aai.orgnih.gov This interaction can facilitate the recruitment of leukocytes and contribute to tissue injury during inflammatory processes. aai.org The binding of hyaluronan to ICAM-1 can mediate the inhibitory effects of HA on the production of matrix metalloproteinases in rheumatoid synovial fibroblasts. oup.com

Beyond these, a broader family of hyaladherins contributes to the complex biology of hyaluronan. frontiersin.org These include proteins like Lymphatic Vessel Endothelial Hyaluronan Receptor 1 (LYVE-1), Layilin, and others that exhibit differences in tissue expression and binding affinity. mdpi.commdpi.com Some hyaladherins are secreted and assemble with HA to form the extracellular matrix (ECM) scaffold, while others are membrane-anchored receptors that transduce signals. mdpi.com This diverse group of binding proteins allows for the highly specific and context-dependent functional responses that cells exhibit in the presence of sodium hyaluronate. glycoforum.gr.jp

Molecular Weight-Dependent Modulation of Receptor-Mediated Cellular Responses

The biological functions of sodium hyaluronate are critically dependent on its molecular weight (MW). upc.eduresearchgate.net High-molecular weight hyaluronan (HMW-HA), typically with a mass greater than 500 kDa, and low-molecular weight hyaluronan (LMW-HA), which results from the fragmentation of HMW-HA, often elicit distinct and even opposing cellular responses. researchgate.netaai.orgmdpi.com This size-dependent duality is a key feature of hyaluronan biology, allowing it to act as a dynamic signaling molecule that reflects the state of the surrounding tissue. aai.org

HMW-HA is the predominant form in healthy, stable tissues and is generally associated with anti-inflammatory, immunosuppressive, and anti-angiogenic properties. researchgate.netaai.orgnih.gov It contributes to tissue homeostasis and structural integrity. upc.edufrontiersin.org When HMW-HA binds to its primary receptor, CD44, it can trigger signaling pathways that maintain cell quiescence and inhibit proliferation. upc.eduresearchgate.net For example, HMW-HA has been shown to suppress the proliferation of T-cells and enhance the function of regulatory T-cells, contributing to an anti-inflammatory environment. aai.org It can also negatively regulate pro-inflammatory signaling through Toll-like receptors (TLRs). researchgate.net

In contrast, during tissue injury, inflammation, or remodeling, HMW-HA is broken down into smaller fragments, including LMW-HA (e.g., <250 kDa) and even smaller oligomers (o-HA). upc.edunih.gov These smaller fragments act as damage-associated molecular patterns (DAMPs), signaling tissue distress and initiating pro-inflammatory and pro-angiogenic responses. researchgate.netaai.org LMW-HA competes with HMW-HA for receptor binding, often leading to different downstream effects. researchgate.net For instance, LMW-HA binding to CD44 and TLRs (specifically TLR2 and TLR4) can activate signaling pathways like NF-κB and MAPK, leading to the production of inflammatory cytokines, immune cell recruitment, and stimulation of cell proliferation and migration. mdpi.comresearchgate.netresearchgate.net This switch from HMW-HA to LMW-HA signaling is a crucial step in processes like wound healing and immune responses. upc.edu

The differential effects of HA based on its size are summarized in the table below, highlighting the opposing roles in key cellular processes.

| Biological Process | High-Molecular Weight (HMW) HA (>500 kDa) | Low-Molecular Weight (LMW) HA (<250 kDa) | Primary Receptors |

| Inflammation | Anti-inflammatory, immunosuppressive. researchgate.netaai.orgnih.gov | Pro-inflammatory, immunostimulatory. researchgate.netaai.org | CD44, TLR2, TLR4 researchgate.net |

| Angiogenesis | Anti-angiogenic. aai.orgmdpi.com | Pro-angiogenic. aai.orgmdpi.com | CD44, RHAMM nih.gov |

| Cell Proliferation | Inhibits or maintains homeostasis. wikipedia.orgupc.edu | Promotes proliferation. upc.edunih.gov | CD44, RHAMM mdpi.com |

| Cell Migration | Inhibits migration. nih.gov | Promotes migration. nih.govnih.gov | CD44, RHAMM mdpi.com |

| Tissue State | Associated with healthy, stable tissues. researchgate.net | Associated with injury, inflammation, and remodeling. upc.eduresearchgate.net | N/A |

Hyaluronan as a Central Component of the Extracellular Matrix (ECM)

Sodium hyaluronate is a fundamental glycosaminoglycan and a major structural component of the extracellular matrix (ECM) in virtually all vertebrate tissues, including connective, epithelial, and neural tissues. wikipedia.orgechelon-inc.comresearchgate.net Unlike other glycosaminoglycans, hyaluronan is a non-sulfated polysaccharide consisting of repeating disaccharide units of D-glucuronic acid and N-acetyl-D-glucosamine. echelon-inc.compatsnap.com It is synthesized at the plasma membrane and extruded directly into the extracellular space, where it plays a pivotal role in defining the biochemical and biophysical properties of the cellular microenvironment. frontiersin.orgecmjournal.org

Dynamic Contributions to ECM Organization and Microenvironmental Regulation

Sodium hyaluronate is a key organizer of the ECM, primarily due to its remarkable physicochemical properties. researchgate.net Its long, linear polymer chain and high negative charge allow it to attract and retain vast amounts of water, forming a hydrated, gel-like substance. aai.orgecmjournal.org This property is crucial for maintaining tissue hydration, turgor, and lubrication, particularly in tissues like skin and cartilage. wikipedia.orgmdpi.com The ability of hyaluronan to create hydrated spaces within the ECM provides a loose, permissive matrix that facilitates cell migration and proliferation, which is essential during processes like embryonic development and wound healing. ahajournals.org

Hyaluronan serves as a structural scaffold upon which other ECM components, such as proteoglycans like aggrecan and versican, assemble. upc.eduresearchgate.net These interactions form massive supramolecular aggregates that contribute significantly to the biomechanical resilience and structural integrity of tissues, most notably the ability of cartilage to resist compressive forces. glycoforum.gr.jpwikipedia.org The synthesis and degradation of hyaluronan are tightly regulated, allowing for dynamic changes in the ECM's physical properties. uminho.pt This constant turnover, where about one-third of the body's hyaluronan is replaced daily, enables the ECM to adapt to physiological demands and pathological conditions, thereby regulating the local microenvironment. wikipedia.orgmdpi.com

Regulation of Cell Adhesion, Migration, and Proliferation within the ECM Niche

Within the ECM, sodium hyaluronate is not merely a passive structural element but an active regulator of cell behavior. nih.gov It directly influences cell adhesion, migration, and proliferation by interacting with its cell surface receptors, primarily CD44 and RHAMM. numberanalytics.commdpi.comresearchgate.net This interaction triggers intracellular signaling pathways that control these fundamental cellular activities. researchgate.netuminho.pt

Cell Adhesion: Hyaluronan modulates cell adhesion to the ECM. The binding of HA to CD44 can influence the expression and function of other adhesion molecules, such as integrins, thereby regulating how cells attach to various matrix components like fibronectin and collagen. numberanalytics.commdpi.comupc.edu The size of the hyaluronan molecule plays a role; for instance, some studies suggest that low molecular weight fragments may promote cell adhesion more effectively than high molecular weight forms. nih.gov

Cell Migration: Hyaluronan provides a hydrated, open matrix that physically facilitates cell movement. ecmjournal.orgahajournals.org Furthermore, the interaction between HA and its receptors is crucial for the migratory process itself. wikipedia.orgnih.gov The synthesis of hyaluronan at the leading edge of a migrating cell can help facilitate detachment from the matrix, an essential step in cell locomotion. wikipedia.org Studies have shown that sodium hyaluronate promotes the migration of various cell types, including corneal epithelial cells and fibroblasts, a key factor in wound re-epithelialization. nih.govnih.govresearchgate.net

Cell Proliferation: The effect of hyaluronan on cell proliferation is strongly dependent on its molecular weight. upc.edu High molecular weight HA, prevalent in stable tissues, generally restrains cell proliferation. upc.edu In contrast, when tissues are injured, the resulting low molecular weight HA fragments can stimulate cell proliferation as part of the repair process. upc.edunih.gov This regulation is mediated through receptor binding, which activates signaling cascades that control the cell cycle. mdpi.comresearchgate.net

Participation in ECM Remodeling Processes and Tissue Adaptation

Sodium hyaluronan is an active participant in the dynamic process of ECM remodeling, which is fundamental to tissue development, wound healing, and adaptation to injury. upc.edufrontiersin.org Increased production of hyaluronan is a characteristic feature of tissues undergoing active remodeling. ahajournals.org During the initial phases of wound healing, there is a surge in hyaluronan synthesis, creating a provisional matrix that is rich in HA. upc.eduahajournals.org This initial matrix facilitates the infiltration of inflammatory cells and fibroblasts and supports the proliferation and migration of cells needed for tissue repair. ahajournals.org

As the remodeling process progresses, the nature of the ECM changes. The initial HA-rich matrix is gradually replaced by a more fibrous matrix, rich in collagen, which provides greater tensile strength to the healed tissue. ahajournals.org The degradation of high molecular weight HA into smaller fragments during inflammation is a key signal that drives this remodeling cascade. upc.edu These fragments stimulate the expression of inflammatory mediators and enzymes, such as matrix metalloproteinases (MMPs), which are responsible for breaking down and reorganizing ECM components. oup.commdpi.com This controlled degradation and synthesis allow the tissue to adapt its structure and function in response to physiological or pathological stimuli, with hyaluronan acting as a central orchestrator of the process. researchgate.netfrontiersin.org

Hyaluronan-Mediated Biological Processes

(Content for this section is detailed in the preceding subsections 2.2.3, 2.2.4, 2.3.1, 2.3.2, and 2.3.3)

Compound and Protein List

| Name | Type |

| Sodium Hyaluronate | Glycosaminoglycan Salt |

| Hyaluronic Acid (HA) | Glycosaminoglycan |

| D-glucuronic acid | Monosaccharide |

| N-acetyl-D-glucosamine | Monosaccharide |

| CD44 | Protein (Receptor) |

| Intercellular Adhesion Molecule 1 (ICAM-1) | Protein (Receptor) |

| Receptor for Hyaluronan-Mediated Motility (RHAMM) | Protein (Receptor) |

| Lymphatic Vessel Endothelial Hyaluronan Receptor 1 (LYVE-1) | Protein (Receptor) |

| Layilin | Protein (Receptor) |

| Toll-like Receptor 2 (TLR2) | Protein (Receptor) |

| Toll-like Receptor 4 (TLR4) | Protein (Receptor) |

| Src kinase | Protein (Enzyme) |

| Ras | Protein (Signaling) |

| Protein kinase C | Protein (Enzyme) |

| NF-κB | Protein (Transcription Factor) |

| Mitogen-Activated Protein Kinase (MAPK) | Protein (Enzyme) |

| Aggrecan | Proteoglycan |

| Versican | Proteoglycan |

| Fibronectin | Protein (ECM) |

| Collagen | Protein (ECM) |

| Matrix Metalloproteinase (MMP) | Protein (Enzyme) |

Regulation of Cell Phenotype and Differentiation Pathways

Sodium hyaluronate, a salt form of hyaluronan (HA), is a key component of the extracellular matrix (ECM) that significantly influences cellular behavior, including the regulation of cell phenotype and differentiation. biorxiv.orgplos.org Its effects are largely dependent on its molecular weight (MW) and its interaction with specific cell surface receptors, which triggers a cascade of intracellular signaling events. nih.govjneurosci.org

Hyaluronan plays a crucial role in directing the differentiation of various stem cell lineages, including chondrogenesis, osteogenesis, and smooth muscle cell differentiation. This is achieved through its interaction with receptors such as CD44 and the Receptor for Hyaluronan-Mediated Motility (RHAMM). nih.govnih.gov These interactions can activate downstream signaling pathways, including the Raf/MEK/ERK pathway, which enhances cell proliferation, and pathways involving cytoskeletal rearrangement, which affect cell motility and differentiation. nih.govjneurosci.org

In the context of chondrogenesis, high-molecular-weight hyaluronan (HMW-HA) has been shown to improve the chondrogenic differentiation of human mesenchymal stem cells (MSCs). dovepress.comnih.govoup.com When used as a supplement in culture medium, especially in combination with mechanical loading, HMW-HA significantly increases the deposition of cartilage-like matrix and the synthesis of sulfated glycosaminoglycans. dovepress.comnih.govoup.com This process is associated with the stabilization of the chondrocyte phenotype, characterized by a reduced upregulation of the hypertrophic marker collagen X and an increased ratio of collagen type II to type X. dovepress.comnih.govoup.com Gene expression analysis reveals that HMW-HA supports the expression of key chondrogenic markers such as ACAN and SOX9. ulb.ac.benih.govmdpi.com

The role of hyaluronan in osteogenesis is also significant. Sodium hyaluronate can stimulate osteoprogenitor cells to migrate, proliferate, and differentiate into osteoblasts. nih.govhyaluronicacidsupplier.com This is mediated by its binding to cell surface receptors like CD44 and RHAMM. nih.govhyaluronicacidsupplier.comrsc.org Studies have shown that functionalizing materials with sodium hyaluronate can enhance the deposition of mineralized bone nodules by increasing the expression of osteogenic markers such as osteopontin, osteocalcin, and runt-related transcription factor 2 (RUNX2). nih.gov Furthermore, the combination of sodium hyaluronate with other biomaterials has been found to promote the expression of bone morphogenetic proteins (BMP-2 and BMP-4), which are crucial for bone formation. nih.gov

Hyaluronan is also integral to the differentiation of embryonic stem cells (ESCs) into a smooth muscle cell (SMC) lineage. nih.govnih.gov This differentiation process coincides with an increased expression of hyaluronan synthase 2 (HAS2) and the accumulation of an extracellular HA matrix. nih.gov The interaction of HA with its primary receptor, CD44, is crucial for this process, as it leads to the activation of the ERK1/2 signaling pathway and suppression of the EGFR signaling pathway. nih.gov High-molecular-weight HA, in particular, promotes the association between CD44 and EGFR, driving the differentiation of ESCs towards a vascular lineage. nih.govnih.gov

Table 1: Effects of Sodium Hyaluronate on Cell Differentiation

| Cell Type | Hyaluronan Form | Key Findings | Affected Markers/Pathways |

|---|---|---|---|

| Human Mesenchymal Stem Cells (hMSCs) | High-Molecular-Weight (HMW-HA) | Promotes chondrogenic differentiation; increases cartilage matrix deposition. dovepress.comnih.govoup.com | ↑ ACAN, SOX9, Collagen II/X ratio; ↓ Collagen X. dovepress.comoup.comulb.ac.benih.gov |

| Osteoprogenitor Cells | Sodium Hyaluronate (HY) | Stimulates migration, proliferation, and differentiation into osteoblasts. nih.govhyaluronicacidsupplier.com | ↑ Osteopontin, Osteocalcin, RUNX2, BMP-2, BMP-4. nih.gov |

| Embryonic Stem Cells (ESCs) | High-Molecular-Weight (HMW-HA) | Drives differentiation into smooth muscle cell (SMC) lineage. nih.govnih.gov | ↑ HAS2, ERK1/2 activation; ↓ EGFR signaling. nih.gov |

Mechanistic Insights into Angiogenesis Modulation by Hyaluronan

Hyaluronan exhibits a dualistic role in the modulation of angiogenesis, the formation of new blood vessels, with its effects being contingent on its molecular weight. ulb.ac.bemdpi.comtandfonline.com High-molecular-weight hyaluronan (HMW-HA), the native form found in the extracellular matrix, is generally considered to be anti-angiogenic, inhibiting the proliferation and migration of endothelial cells. mdpi.comnih.govnih.govaai.org In contrast, low-molecular-weight hyaluronan (LMW-HA) fragments, which are generated during tissue injury and inflammation, are pro-angiogenic, stimulating endothelial cell proliferation, migration, and tube formation. ulb.ac.bemdpi.comtandfonline.comnih.gov

The pro-angiogenic effects of LMW-HA are mediated through its interaction with several cell surface receptors, most notably CD44 and RHAMM, which are expressed on endothelial cells. mdpi.comtandfonline.comnih.gov The binding of LMW-HA to these receptors initiates intracellular signaling cascades that drive the angiogenic process. For instance, the interaction between LMW-HA and CD44 can induce the production of vascular endothelial growth factor (VEGF), a potent pro-angiogenic factor, which in turn stimulates endothelial cell proliferation. nih.govmdpi.com Similarly, the engagement of RHAMM by LMW-HA has been shown to be crucial for endothelial cell motility. nih.gov

Further mechanistic studies have revealed that LMW-HA can stimulate the phosphorylation of Src, FAK, and ERK1/2 proteins, leading to the upregulation of c-jun and c-fos, which are involved in cell proliferation and differentiation. This signaling is dependent on CD44, as silencing of this receptor reverses these effects. In some contexts, LMW-HA can also activate protein kinase C α/βII (PKCα/βII) and extracellular-regulated kinase 1/2 (ERK1/2) through its interaction with the lymphatic vessel endothelial hyaluronan receptor 1 (LYVE-1), a homolog of CD44, to promote lymphangiogenesis. plos.org

The process of endothelial cell sprouting and lumen formation is also influenced by hyaluronan. Autocrine production of hyaluronan by endothelial cells, specifically through the upregulation of HAS2, has been shown to be essential for tubulogenesis. nih.govnih.gov This endogenously produced HA is found within the lumens of developing tubes and its synthesis is critical for lumen formation, as demonstrated by the inhibitory effects of HA synthesis inhibitors. nih.govnih.gov

Table 2: Mechanistic Insights into Hyaluronan-Modulated Angiogenesis

| Hyaluronan Form | Effect on Angiogenesis | Key Receptors | Downstream Signaling Pathways/Mediators |

|---|---|---|---|

| High-Molecular-Weight (HMW-HA) | Anti-angiogenic | - | Inhibition of endothelial cell proliferation and migration. mdpi.comnih.govnih.govaai.org |

| Low-Molecular-Weight (LMW-HA) | Pro-angiogenic | CD44, RHAMM, LYVE-1 | ↑ VEGF production, Src/FAK/ERK1/2 phosphorylation, PKCα/βII activation. plos.orgnih.govmdpi.com |

| Autocrine HA (via HAS2) | Promotes tubulogenesis | - | Essential for lumen formation in sprouting vessels. nih.govnih.gov |

Molecular Mechanisms of Inflammation Control by Specific Hyaluronan Fragments

The molecular weight of hyaluronan is a critical determinant of its role in inflammation, with high-molecular-weight and low-molecular-weight fragments often exerting opposing effects. nih.govnih.govmdpi.com Native HMW-HA is generally considered to be anti-inflammatory and plays a role in maintaining tissue homeostasis. nih.govaai.org In contrast, LMW-HA fragments, which are generated during tissue injury and inflammation through the action of hyaluronidases or reactive oxygen species, act as damage-associated molecular patterns (DAMPs) and are pro-inflammatory. dovepress.commdpi.comfrontiersin.org

The pro-inflammatory effects of LMW-HA are mediated through its interaction with Toll-like receptors (TLRs), particularly TLR2 and TLR4, often in complex with CD44. nih.govfrontiersin.orgbiologists.com This engagement triggers downstream signaling pathways that culminate in the activation of the transcription factor NF-κB. dovepress.comnih.gov Activated NF-κB then translocates to the nucleus and induces the expression of a wide range of pro-inflammatory genes, including those for cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), as well as chemokines like macrophage inflammatory protein-1 alpha (MIP-1α) and monocyte chemoattractant protein-1 (MCP-1). nih.govnih.govmdpi.com

Studies have shown that LMW-HA can induce the production of these inflammatory mediators in various immune cells, including macrophages and dendritic cells. nih.govfrontiersin.org For example, LMW-HA has been demonstrated to stimulate the production of IL-12, a key pro-inflammatory cytokine, by elicited macrophages in a CD44-dependent manner. oup.com Furthermore, LMW-HA can polarize macrophages towards a pro-inflammatory M1 phenotype, characterized by the upregulation of genes such as nos2, tnf, and il12b, and the enhanced secretion of nitric oxide and TNF-α. nih.govacs.org

Conversely, HMW-HA exerts anti-inflammatory effects through several mechanisms. It can suppress TLR signaling, in part by upregulating A20, a negative regulator of TLR pathways, through a CD44 and TLR4-dependent mechanism. nih.gov This can protect against the septic response to lipopolysaccharide (LPS). nih.gov HMW-HA also promotes a pro-resolving M2-like macrophage phenotype, characterized by the upregulation of anti-inflammatory genes such as arg1 and il10. acs.org Additionally, HMW-HA can enhance the suppressive function of regulatory T cells (Tregs) and upregulate the transcription factor FOXP3, further contributing to the resolution of inflammation. aai.org

Table 3: Molecular Mechanisms of Inflammation Control by Hyaluronan Fragments

| Hyaluronan Form | Effect on Inflammation | Key Receptors | Downstream Mechanisms |

|---|---|---|---|

| High-Molecular-Weight (HMW-HA) | Anti-inflammatory | CD44, TLR4 | Upregulation of A20, suppression of TLR signaling, promotion of M2 macrophage phenotype, enhancement of Treg function. nih.govaai.orgacs.org |

| Low-Molecular-Weight (LMW-HA) | Pro-inflammatory | CD44, TLR2, TLR4 | Activation of NF-κB, induction of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and chemokines, polarization towards M1 macrophage phenotype. nih.govnih.govmdpi.comfrontiersin.orgnih.govacs.org |

Sodium Hyaluronate Based Biomaterials in Regenerative Engineering

Engineering Principles for Hyaluronate Scaffolds

The design of effective sodium hyaluronate scaffolds for tissue engineering hinges on the precise control of their physical and biological characteristics. omicsonline.org Key engineering principles focus on tailoring the mechanical performance, biodegradation rate, and micro-architecture to create an optimal environment for cell growth and tissue formation. omicsonline.orgnih.gov

Strategies for Tailoring Mechanical Performance and Viscoelasticity

The mechanical properties of sodium hyaluronate scaffolds are critical for providing structural support to regenerating tissues. acs.org Native sodium hyaluronate solutions, while possessing useful viscoelastic properties, often lack the mechanical stability required for many tissue engineering applications. scirp.org Therefore, various strategies are employed to enhance their mechanical performance.

Cross-linking is a primary method used to improve the mechanical integrity of hyaluronate scaffolds. google.com By creating covalent or physical bonds between the polymer chains, a stable three-dimensional network is formed, increasing the stiffness and elasticity of the resulting hydrogel. mdpi.com The extent of cross-linking directly influences the mechanical properties; a higher cross-linking density generally leads to a stiffer scaffold. nih.gov

The viscoelasticity of hyaluronate-based biomaterials can be tuned by several factors, including the molecular weight of the sodium hyaluronate, the concentration of the polymer, and the cross-linking methodology. scirp.orgacs.org For instance, solutions made with higher molecular weight sodium hyaluronate exhibit increased viscosity. acs.org The incorporation of other polymers, such as gelatin or alginate, can also modify the viscoelastic properties, allowing for the creation of composite hydrogels with tailored mechanical responses. nih.govmdpi.com Furthermore, the addition of nanoparticles, such as those made from hyaluronic acid itself, can titrate the viscoelastic properties of the hydrogel, potentially improving injectability while maintaining elasticity. acs.org

Table 1: Factors Influencing Mechanical Properties of Sodium Hyaluronate Scaffolds

| Factor | Effect on Mechanical Properties |

| Molecular Weight | Higher molecular weight generally increases viscosity and stiffness. acs.org |

| Concentration | Higher polymer concentration leads to a denser network and increased stiffness. nih.gov |

| Cross-linking Density | Increased cross-linking enhances mechanical stability and stiffness. nih.gov |

| Composite Materials | Incorporation of other polymers can modulate viscoelasticity and strength. nih.govmdpi.com |

Controlled Biodegradation Kinetics in Biomaterial Design

The degradation rate of a scaffold is a critical design parameter, as it should ideally match the rate of new tissue formation, providing support during the healing process and then gradually resorbing. nih.govnih.gov Unmodified sodium hyaluronate is rapidly degraded in the body by enzymes such as hyaluronidases. nih.gov Therefore, controlling the biodegradation kinetics is essential for long-term applications.

The primary strategy to control degradation is through cross-linking. The density and type of cross-links significantly impact the scaffold's susceptibility to enzymatic and hydrolytic degradation. nih.gov Covalently cross-linked hydrogels are generally more resistant to degradation than physically cross-linked ones. mdpi.com By adjusting the degree of cross-linking, the degradation profile can be tailored from days to months. nih.gov

Table 2: Methods to Control Biodegradation of Sodium Hyaluronate Scaffolds

| Method | Mechanism | Outcome |

| Cross-linking Density | Higher density restricts enzyme access to cleavage sites. | Slower degradation rate. nih.gov |

| Chemical Modification | Altering the polymer backbone can reduce enzymatic recognition. | Tailored degradation profile. nih.gov |

| Composite Formulation | Blending with less degradable polymers. | Slower overall degradation. tandfonline.com |

| Scaffold Architecture | Pore size and interconnectivity affect enzyme penetration. | Controlled degradation kinetics. researchgate.net |

Micro- and Nano-Structural Control for Optimized Cell-Material Interactions

The micro- and nano-structure of a scaffold profoundly influences cell behavior, including adhesion, proliferation, and differentiation. oaepublish.com Engineering the scaffold's architecture to mimic the natural extracellular matrix is a key goal in regenerative engineering. mdpi.com

Techniques such as electrospinning can produce nanofibrous scaffolds that resemble the fibrous nature of the ECM, providing topographical cues that guide cell alignment and morphology. mdpi.com The porosity and pore size of the scaffold are also critical, as they must be sufficient to allow for cell infiltration, nutrient transport, and waste removal. nih.gov Methods like layer-by-layer assembly can be used to apply nanoscale coatings to scaffolds, which can tailor surface properties and control porosity. rsc.org

At the molecular level, the presentation of bioactive signals is crucial. Sodium hyaluronate itself interacts with cell surface receptors like CD44, playing a role in cell signaling. oaepublish.comnih.gov The structure of the hyaluronate can be chemically modified to alter these interactions. For instance, deacetylation and sulfation of the hyaluronate polymer can decrease its interaction with CD44. nih.gov Furthermore, the scaffold can be functionalized with specific peptides or growth factors to promote desired cellular responses, such as enhanced cell adhesion or differentiation. acs.org

Hyaluronate-Derived Hydrogels for Biomedical Applications

Hydrogels, which are three-dimensional networks of hydrophilic polymers that can absorb large amounts of water, are a primary form of sodium hyaluronate-based biomaterials. mdpi.com Their high water content and soft consistency make them excellent mimics of soft tissues. mdpi.com The fabrication method plays a critical role in determining the final properties and suitability of the hydrogel for a specific biomedical application.

Fabrication of Hydrogels via Physical Crosslinking Methodologies

Physical cross-linking involves the formation of a hydrogel network through non-covalent interactions, such as hydrogen bonds, electrostatic interactions, and polymer chain entanglements. mdpi.com These methods are often simpler and use milder conditions than chemical cross-linking, which can be advantageous for encapsulating sensitive biological molecules or cells. nih.gov

Physically cross-linked hydrogels can be "smart" or "stimuli-responsive," meaning they can undergo a sol-gel transition in response to changes in environmental conditions like temperature, pH, or ionic strength. nih.gov For example, some polymers exhibit a lower critical solution temperature (LCST), becoming less water-soluble and forming a gel as the temperature rises above this point. nih.gov Ionic cross-linking is another physical method where multivalent cations can interact with the negatively charged carboxyl groups of sodium hyaluronate to form a gel. chemrxiv.org

However, a significant drawback of physically cross-linked hydrogels is their often lower mechanical stability compared to their chemically cross-linked counterparts due to the reversible nature of the physical bonds. researchgate.net

Advanced Chemical Crosslinking Techniques for Enhanced Hydrogel Stability (e.g., Carbodiimide (B86325), Radical Polymerization, Enzymatic Methods)

Chemical cross-linking creates stable, irreversible covalent bonds between polymer chains, resulting in hydrogels with enhanced mechanical stability and durability. mdpi.comresearchgate.net A variety of chemical cross-linking techniques have been developed for sodium hyaluronate.

Carbodiimide Chemistry: This is a widely used method that activates the carboxyl groups of hyaluronic acid, allowing them to react with nucleophiles, such as the hydroxyl groups on another hyaluronic acid chain or amine groups on a cross-linking molecule. nih.gov 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) is a common water-soluble carbodiimide used for this purpose. google.com This technique allows for the formation of stable amide or ester linkages. google.com

Radical Polymerization: This method involves introducing polymerizable groups, such as methacrylate (B99206) or acrylate (B77674) moieties, onto the hyaluronic acid backbone. elspub.comnih.gov In the presence of a photoinitiator and light, or a chemical initiator, these groups undergo free-radical polymerization to form a cross-linked network. nih.govnih.gov This technique offers excellent control over the cross-linking process and the resulting mechanical properties. nih.gov

Enzymatic Crosslinking: This approach utilizes enzymes to catalyze the formation of covalent bonds between polymer chains under mild, physiological conditions. nih.gov For example, horseradish peroxidase (HRP) can be used to cross-link tyramine-modified hyaluronic acid in the presence of hydrogen peroxide. mdpi.comutwente.nl Another enzyme, transglutaminase, can also be employed to form cross-links in suitably modified hyaluronic acid hydrogels. epfl.ch Enzymatic cross-linking is highly specific and biocompatible, making it ideal for in situ gelation and cell encapsulation. rsc.org

Table 3: Comparison of Advanced Chemical Crosslinking Techniques for Sodium Hyaluronate Hydrogels

| Crosslinking Technique | Crosslinker/Initiator Examples | Bond Type | Advantages |

| Carbodiimide Chemistry | EDC, NHS google.comsci-hub.se | Amide, Ester google.com | Well-established, versatile. nih.gov |

| Radical Polymerization | Photoinitiators (e.g., Irgacure), Chemical initiators nih.govnih.gov | Carbon-Carbon | High control, tunable properties. nih.govelspub.com |

| Enzymatic Crosslinking | Horseradish Peroxidase (HRP), Transglutaminase mdpi.comepfl.ch | Various covalent bonds | Biocompatible, mild conditions, in situ formation. nih.govrsc.org |

Composite Biomaterials: Hyaluronate Integration with Other Biopolymers (e.g., Collagen, Chitosan (B1678972), Alginate)

The integration of sodium hyaluronate with other natural biopolymers such as collagen, chitosan, and alginate creates composite biomaterials with enhanced properties that are superior to the individual components. bohrium.com These composites are designed to better mimic the complex extracellular matrix (ECM) of native tissues, thereby improving their functionality in regenerative engineering. bohrium.com

Hyaluronate-Collagen Composites: Collagen, the primary structural protein in connective tissues, provides significant tensile strength and elasticity. nih.gov When combined with hyaluronic acid (HA), the resulting composite scaffold exhibits improved mechanical properties and biological performance. For instance, cross-linking tilapia skin collagen with sodium hyaluronate significantly increases the tensile strength of the resulting membrane, making it a more robust candidate for applications like guided tissue regeneration (GTR). nih.gov Research has shown that collagen-hyaluronate scaffolds can support cell attachment and proliferation effectively. nih.gov These composites are widely investigated as biomaterials for tissue engineering scaffolds, providing a high surface area and porosity that is conducive to cell adhesion and guidance for nerve fibers. nih.gov In diabetic wound healing applications, hydrogels made from methacrylated recombinant human collagen and methacrylated hyaluronic acid (HAMA) have demonstrated good biocompatibility and the ability to promote fibroblast proliferation and migration. acs.org

Hyaluronate-Chitosan Composites: Chitosan, a cationic polysaccharide derived from chitin, is known for its biocompatibility, biodegradability, and antibacterial properties. mdpi.commdpi.com When combined with the anionic hyaluronic acid, an ionic interaction occurs, creating a stable blend. utwente.nl This combination is particularly promising for cartilage tissue engineering, as HA is a major component of the cartilage ECM and its inclusion can enhance the formation of cartilage-specific matrix by chondrocytes. mdpi.comutwente.nl Studies have shown that chitosan-HA composite scaffolds are non-cytotoxic and promote cell adhesion. utwente.nl The incorporation of HA into chitosan scaffolds can improve the pore network configuration and enhance cartilage ECM production. utwente.nl Furthermore, these composites are explored for bone tissue engineering, where chitosan's structural similarity to glycosaminoglycans fosters cell adhesion and proliferation. tandfonline.com

Hyaluronate-Alginate Composites: Alginate, a polysaccharide extracted from seaweed, is widely used in tissue engineering to form hydrogels. mdpi.comnih.gov Composites of alginate and hyaluronic acid are attractive because they combine the properties of both materials to create more effective biomaterials for applications like cartilage regeneration and drug delivery. bohrium.com While both are biocompatible, they have different chemical structures and gel-forming mechanisms. bohrium.com Alginate-based composites have shown potential for cartilage regeneration, and their combination with HA can further enhance their biomedical efficacy. bohrium.com For instance, RGD-modified alginate has been shown to increase arteriole density, indicating angiogenic potential, a crucial aspect of tissue regeneration. royalsocietypublishing.org

**Table 1: Comparison of Sodium Hyaluronate Composite Biomaterials**

| Composite Type | Integrated Biopolymer | Key Advantages of Combination | Research Findings & Applications | Citations |

| :--- | :--- | :--- | :--- | :--- |

| **Hyaluronate-Collagen** | Collagen | Enhanced mechanical strength, elasticity, and cell adhesion; mimics connective tissue structure. | Increased tensile strength in GTR membranes; supports fibroblast proliferation for wound healing; provides guidance for nerve regeneration. |[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEg8DTMboaJ4K5AEKWb8eoj448l5JOQcUFRIAu-bnD1nLUDL-YB_DKtwyk0ZCFQiYvSTRqW4Yz8zbbOQmphgJi89Ev1h3okNtdjISJRY_kLcvcaMFj62tqYy2czYSdyrZXhL2uCgFXFnSHq3xA%3D)][ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHNQJwX2BsDUV2OlGgOY4lIPy-MWy8mG4gVSPVGa4l_Q_gcVrpyYlWQMn1gokq-08UubL004P8TG8hNphBTTsiGGg20LdvkVwnR-SISJJQSjSj5V1W_dN8fS1D2nDprlFFwWQJp7m9EiMDlzGJP)][ acs.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFHWuzIzLugMKAzDX4A8Cg8vRMhbB5jrbageBauulqnZq4CIcyrMN0Kq1ZQZ1E9jBGzb8840QTAnlCxkKW1aCnym9t0vwVKeArOSex0L2Ka8G-5qo6wsUS1NE9SuW6GbkcuzHoyRodk5FpYax8LD0l_s8_UC5n16w%3D%3D)] |

| **Hyaluronate-Chitosan** | Chitosan | Stable ionic interaction; improved pore structure; enhanced cartilage-specific matrix production; antibacterial properties. | Promotes chondrocyte adhesion and ECM formation in cartilage engineering; fosters cell adhesion for bone repair. |[ mdpi.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGM52W7R78-p1ua23rn-AIE5Xg57NavusF89eJNbHrD09JX6E7zpNJI03eCUpF_ySd59jbfkgg0dIXCOFRe7GLeghP7TuMWPH8HPGM6Q86Vc53rAjq5I1Bm89yDDxnPymWE-A%3D%3D)][ utwente.nl(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGle8T7FZLr3_XBB_n0OPU3qmnPJdkcPXjHZAElzSAKAQ5sjCWJ5ahtqQUe_2f36zeX2cg5wJy9q6NagEf8An4f_qvfz-5PICHIalGOziWDP-w63BVcSzPnC3lMbnCymYtccpIpa_vG5Re8bvqwNQ_mKLLO-eH-cSYJHsiuLA%3D%3D)][ tandfonline.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHm_xc6vicOkVDMAM6zvcDgXuhqbyvPeENxwr7mjagW9E-P3C3BQytbnsBt8QjEEwIwySQ7Lsh1pA5-gzjEVrt0Nswyb8AcJmWnP-iIg-dkzGt-S5C9PgGJ3QMRz_VLCoGxrlGLuQcxbh8I8kavdS8x1IJT_PEIbxDIzFmDDw%3D%3D)] |

| **Hyaluronate-Alginate** | Alginate | Combines different gel-forming mechanisms for tailored properties; potential for enhanced bioactivity. | Used for cartilage regeneration; can be modified to promote angiogenesis; suitable for creating scaffolds with high porosity. |[ bohrium.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFG2Vjk02nOqS6oRPABNuz6JcIQwv_2OkyzswrZGLXUGy2QXDvm69Wa60cwuNS0yuD7qmV3Xfh1FGL5rftOr7CmgI7g_zbpMYsv2Z_zfGBOemQiA9bqhWUe49hQ_D2xXHd5XpuM24ptojZSSWZ24B-WZLmkuok-3Btjwawfcc6EZK-56XSeFSyQ0vsA5Ehke1KrypPTvJfKIJuWGxpWvW_sjYDVL7jV_DCU-AaT9mLO32H-W_mYD7QGf8Oz_0EcBFuDZ4d7zr8zjUTWFtEsD88_)][ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHTwXkUzvTcmt89Sn_AWy2tULPpZIBdSe0gwpTpDBYECcNdbz-tFb8CgptcB6A37W9CVfQ8MLaVgENU7uPRt9FCNAKFOWpkEP1L-bKtrAkgPaGQR-6Ifldr3XnxtOMf85vGIH92tXEertcWJoum)][ royalsocietypublishing.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHsslkRbkFtGqk96p_JqvUUxIQtMN-DE5ROUz1LAPjtaMMhhCw9qcOjpYueXFvq_t51Fqx9mwyLUPeggkBBPxDk5G95YFwX1ffZtBy4Rc0A4Q-IFhV2pU2ON4ZUvDIdOf7pA_8mr01Vk3vd3wbqMLt6EShyLz5plxs%3D)] |Functionalization of Hyaluronate Biomaterials for Cellular Guidance

Native hyaluronic acid biomaterials can have limitations, such as poor cell adhesion. mdpi.com To overcome this and to actively guide cellular behavior, HA scaffolds are often functionalized through various modification strategies. jobiost.com These modifications aim to create a microenvironment that mimics the natural ECM, providing specific cues to direct cell fate and tissue formation. jobiost.comnumberanalytics.com

Improving the interaction between cells and HA-based scaffolds is critical for successful tissue regeneration. numberanalytics.com Surface modification techniques are employed to alter the topographical, chemical, and mechanical properties of the scaffold surface to make it more conducive to cell attachment and growth. jobiost.com

Common strategies include:

Bioactive Coatings: Applying coatings of bioactive molecules or other polymers can significantly enhance cell-scaffold interactions. jobiost.comnumberanalytics.com For example, coating a poly(lactic-glycolic acid) (PLGA) scaffold with HA has been shown to enhance the adhesion and proliferation of mesenchymal stem cells (MSCs) for bone repair. mdpi.com

Chemical Modification: This involves introducing specific functional groups or molecules onto the HA backbone. numberanalytics.com This allows for precise control over the surface chemistry. jobiost.com For instance, immobilizing cell-adhesive peptides like RGD (Arg-Gly-Asp) can enhance cell adhesion and contractility. royalsocietypublishing.org

Physical Modification: Techniques such as plasma treatment can alter the surface properties of scaffolds, encouraging cell adhesion and proliferation. jobiost.com

Incorporation of Biological Molecules: Growth factors, cytokines, or other biological molecules can be physically entrapped or chemically linked to HA scaffolds to promote specific cellular responses, including proliferation. jobiost.com

These modifications create an environment that better supports cellular activities, which is a fundamental requirement for tissue engineering. nih.gov Research has demonstrated that surfaces modified with biomacromolecules improve cell proliferation and activity compared to unmodified surfaces. nih.gov

**Table 2: Surface Modification Strategies for Hyaluronate Biomaterials**

| Modification Strategy | Description | Effect on Cell Behavior | Example | Citations |

| :--- | :--- | :--- | :--- | :--- |

| **Bioactive Coatings** | Deposition of a layer of material onto the biomaterial surface. | Enhances cell adhesion and proliferation. | Coating PLGA scaffolds with HA improves mesenchymal stem cell (MSC) attachment for bone repair. |[ mdpi.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQETTWUXGqerU8zV1Ou_fsQUDIoBRvemMsRs1A9VCbSBGSx-3ALtMDJGqW1FhdSYNbl-ZCDlnuZwwPQ4mZpcZvcrdLZ_WSr_v06JA905vio26HeQ5FlKK5WNPK_HH9LkIgQcRA%3D%3D)][ jobiost.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGnWdf9g13ozQzSUp3jTEbttp8KvJFwF3OEGZMTs_4AHdkYZq5eG1g8JGKlq5pFy5esOAi4CCJrgw7vZKq-Y80OGytR_82EmEEvrm0PG3_92gI-HrBjFoGgwws3x0nGswzap6uVocBU8MrJAKEd0pbHJ5ZdIi6idS5y5Eel73dO0aw24gZ94w%3D%3D)][ numberanalytics.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH7QnnAPtjm53tvMvlITF2wt0IAwWjRkegQN-bYL9otQL02aO3eELqHDLATYew_-sUOCgcTM_UQIYnt3dJsr9gnE8OQttBEBDLQMxq8MVQx5IDGlEHom5TjcuW_XjBDz3TU9_21E5ZkQ5Gmn8gp2AR3kTjg-zkQ80T1qXOrc7twyhUAlyK3TLkEfNqRvvs%3D)] |

| **Chemical Modification** | Introduction of functional groups or molecules to the surface. | Provides specific binding sites for cells, improving adhesion. | Immobilizing RGD peptides on scaffolds enhances cardiomyocyte viability and contractility. |[ royalsocietypublishing.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHsslkRbkFtGqk96p_JqvUUxIQtMN-DE5ROUz1LAPjtaMMhhCw9qcOjpYueXFvq_t51Fqx9mwyLUPeggkBBPxDk5G95YFwX1ffZtBy4Rc0A4Q-IFhV2pU2ON4ZUvDIdOf7pA_8mr01Vk3vd3wbqMLt6EShyLz5plxs%3D)][ numberanalytics.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH7QnnAPtjm53tvMvlITF2wt0IAwWjRkegQN-bYL9otQL02aO3eELqHDLATYew_-sUOCgcTM_UQIYnt3dJsr9gnE8OQttBEBDLQMxq8MVQx5IDGlEHom5TjcuW_XjBDz3TU9_21E5ZkQ5Gmn8gp2AR3kTjg-zkQ80T1qXOrc7twyhUAlyK3TLkEfNqRvvs%3D)] |

| **Physical Modification** | Use of techniques like plasma treatment to alter surface topography and chemistry. | Encourages cell adhesion and proliferation. | Plasma treatment can modify a scaffold's surface properties to facilitate better cell-scaffold interactions. |[ jobiost.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGnWdf9g13ozQzSUp3jTEbttp8KvJFwF3OEGZMTs_4AHdkYZq5eG1g8JGKlq5pFy5esOAi4CCJrgw7vZKq-Y80OGytR_82EmEEvrm0PG3_92gI-HrBjFoGgwws3x0nGswzap6uVocBU8MrJAKEd0pbHJ5ZdIi6idS5y5Eel73dO0aw24gZ94w%3D%3D)] |

| **Biomolecule Incorporation** | Entrapping or chemically linking growth factors or cytokines to the scaffold. | Promotes specific cellular responses, including proliferation and differentiation. | Incorporating growth factors can enhance tissue regeneration by promoting cell proliferation. |[ jobiost.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGnWdf9g13ozQzSUp3jTEbttp8KvJFwF3OEGZMTs_4AHdkYZq5eG1g8JGKlq5pFy5esOAi4CCJrgw7vZKq-Y80OGytR_82EmEEvrm0PG3_92gI-HrBjFoGgwws3x0nGswzap6uVocBU8MrJAKEd0pbHJ5ZdIi6idS5y5Eel73dO0aw24gZ94w%3D%3D)][ numberanalytics.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFx-FmQR1k4QZizEA9wmbc7zXh3pVabq31IpyYQqsDH8OK2IX_YxQy98hhBEZPR6yjZi6nTcOPvBg1cm9m1BAPI902ty3T6b8rwa1jiyx1AadgZvU7DBU-VL_655Go6HluukIRliOVGEHAX0eRtzuO99MX2YewlTQzBJmbf551c4glLPJUuc5PGbRDyC0DurQ%3D%3D)] |A key goal in regenerative medicine is to direct the differentiation of stem cells into specific lineages to form functional tissues. pnas.org Hyaluronate scaffolds can be functionalized to provide the necessary cues to guide this process. oaepublish.com This can be achieved through the intrinsic properties of the scaffold itself or by incorporating signaling molecules. oaepublish.compnas.org

HA-based scaffolds can directly induce or promote stem cell differentiation. oaepublish.com In some cases, an HA scaffold alone can induce stem cells to differentiate into cartilage cells even without the addition of growth factors in the medium. oaepublish.com The interaction between cells and the HA material, often mediated by receptors like CD44, plays a crucial role in this process. oaepublish.com

To achieve more targeted and efficient differentiation, HA scaffolds are often used as delivery vehicles for growth factors. pnas.org These bioactive factors can be immobilized within the scaffold to provide sustained, localized signals to the cells. pnas.orgrsc.org For example:

Chondrogenesis (Cartilage Formation): Scaffolds can be loaded with transforming growth factor-beta 1 (TGF-β1) or TGF-β3 to induce chondrogenic differentiation of mesenchymal stem cells. pnas.orgrsc.org

Osteogenesis (Bone Formation): The incorporation of bone morphogenetic proteins (BMPs) into HA-based hydrogels can promote the differentiation of stem cells into bone-forming osteoblasts. nih.govfrontiersin.org

Neurogenesis (Neural Tissue Formation): HA scaffolds have been shown to support the differentiation of neural stem cells into neurons, astrocytes, and oligodendrocytes. nih.gov When seeded in HA-based meshes, adult stem cells can differentiate and express specific neural markers. nih.gov

The ability to control the spatiotemporal release of these bioactive factors is critical for maximizing the regenerative potential of the stem cells and achieving the formation of a stable, functional neotissue. rsc.org

The design of HA-based scaffolds is tailored to the specific requirements of the target tissue, considering its unique biological and mechanical properties.

For Cartilage Regeneration: Articular cartilage has a poor intrinsic capacity for repair, making tissue engineering a promising approach. acs.org HA is an ideal base material for cartilage scaffolds as it is a major component of the native cartilage ECM and plays a vital role in regulating chondrocyte function. oaepublish.com Bioactive scaffolds for cartilage repair are designed to:

Mimic the ECM: Hydrogels are often used as they resemble the highly hydrated environment of native cartilage. pnas.orgmdpi.com

Promote Chondrogenesis: Scaffolds are often combined with other materials like type II collagen or chondroitin (B13769445) sulfate (B86663) and loaded with chondrogenic growth factors like TGF-β to promote the formation of hyaline cartilage. rsc.orgfrontiersin.org

Provide Mechanical Support: While HA hydrogels are biologically active, their mechanical properties can be weak. They are often cross-linked or combined with other polymers to provide the necessary resilience to withstand joint loading. pnas.orgmdpi.com For example, combining a bioactive peptide amphiphile that binds TGF-β1 with crosslinked HA microgels creates a resilient, injectable material that can induce cartilage repair. pnas.org

For Bone Regeneration: Bone tissue engineering aims to create scaffolds that are osteoconductive (support bone growth), osteoinductive (induce bone formation), and osteogenic (contain bone-forming cells). ul.ie Since the mechanical properties of pure HA are insufficient for load-bearing bone applications, it is almost always used in composite form. oaepublish.com Bioactive scaffolds for bone regeneration often feature:

Composite Formulations: HA is combined with materials like collagen, chitosan, or ceramics such as tricalcium phosphate (B84403) (β-TCP) and hydroxyapatite (B223615) (HAp) to improve mechanical strength and mimic the mineral component of bone. oaepublish.comnih.govmdpi.com

Incorporation of Bioactive Ions and Factors: Scaffolds can be loaded with osteogenic agents. This includes growth factors like BMPs or bioactive ions such as strontium and zinc, which are known to promote bone formation. nih.govmdpi.com

Porous Architecture: Scaffolds are designed with an interconnected porous structure to allow for cell infiltration, nutrient transport, and vascularization, which are all essential for new bone formation. nih.govmdpi.com For example, a composite scaffold of gelatin, HA, and HAp can be designed to replicate the 3D architecture of trabecular bone. ul.ie

By carefully designing these composite and functionalized scaffolds, researchers can create bioactive environments that effectively guide the regeneration of specific tissues like cartilage and bone. pnas.orgnih.gov

Sodium Hyaluronate in Advanced Pharmaceutical Delivery Systems

Mechanistic Basis of Hyaluronate-Mediated Drug Delivery

The effectiveness of sodium hyaluronate as a drug delivery vehicle stems from its unique biological interactions and tunable physical properties. These characteristics allow for both targeted delivery to specific cells and the controlled release of therapeutic payloads over time.

Receptor-Targeted Delivery Mechanisms Utilizing Hyaluronate Interactions

Sodium hyaluronate’s ability to target specific cells is primarily mediated by its interaction with cell surface receptors that are often overexpressed in pathological conditions. The most notable of these is the CD44 receptor, a glycoprotein (B1211001) involved in cell adhesion, migration, and signaling. nih.govnih.govkoreascience.kr Many tumor cells, for instance, exhibit a high density of CD44 receptors on their surface. koreascience.krnih.gov By attaching anti-cancer drugs to sodium hyaluronate-based carriers, it is possible to achieve preferential accumulation of the therapeutic agent at the tumor site through receptor-mediated endocytosis. nih.govnih.govtandfonline.com This active targeting strategy enhances the drug's efficacy while minimizing its exposure to healthy tissues, thereby reducing potential side effects. nih.govmdpi.com

Other receptors, such as the Receptor for Hyaluronan-Mediated Motility (RHAMM) and the Intercellular Adhesion Molecule 1 (ICAM-1), also play a role in the cellular uptake of hyaluronate-based systems. tandfonline.comdrugbank.com The interaction with these receptors can trigger internalization of the drug carrier, delivering the therapeutic payload directly into the target cell. nih.gov The specific binding of hyaluronan to these receptors is a key advantage, enabling the development of highly selective drug delivery platforms. tandfonline.comnih.gov

Strategies for Sustained and Controlled Release of Therapeutic Agents

Beyond targeted delivery, sodium hyaluronate is instrumental in engineering systems for the sustained and controlled release of drugs. nih.govnih.gov Its physicochemical properties, such as high viscosity and the ability to form gels, allow for the creation of depots that gradually release the encapsulated therapeutic agent. nih.govtandfonline.com This is particularly beneficial for drugs with short biological half-lives, as it can maintain therapeutic concentrations over an extended period, reducing the need for frequent administrations. nih.gov

The release of drugs from hyaluronate-based carriers can be modulated by several factors. The molecular weight and concentration of the sodium hyaluronate, as well as the degree of cross-linking in hydrogel formulations, can be adjusted to control the diffusion rate of the encapsulated drug. nih.govmdpi.com Furthermore, the degradation of the hyaluronate matrix by enzymes like hyaluronidase (B3051955), which are often present at higher levels in inflamed or tumor tissues, can trigger the release of the drug at the desired site. researchgate.netnih.gov This enzymatic-mediated degradation provides an additional layer of control, ensuring that the drug is released in response to specific physiological cues. nih.gov Some systems are also designed to be responsive to pH changes in the microenvironment of diseased tissues. nih.govnih.gov

Design and Formulation of Hyaluronate-Based Carriers

The versatility of sodium hyaluronate allows for its formulation into a variety of drug delivery carriers, each with distinct advantages for specific therapeutic applications. These include hydrogels for localized delivery, nanoparticles and microcapsules for systemic transport, and liposomal systems for enhanced drug permeation.

Hydrogel Formulations for Localized and Sustained Release

Sodium hyaluronate hydrogels are three-dimensional, cross-linked polymer networks that can absorb and retain large amounts of water, making them ideal for localized and sustained drug delivery. nih.govdiva-portal.org These hydrogels can be formulated to be injectable, allowing for minimally invasive administration. nih.gov Once injected, they can form a depot at the target site, slowly releasing the entrapped therapeutic agent as the hydrogel matrix swells or degrades. tandfonline.comdiva-portal.org

The release kinetics from these hydrogels can be precisely controlled by modifying their physical and chemical properties. polimi.it For instance, the degree of cross-linking can be altered to create a denser network, which slows down the diffusion of the encapsulated drug. diva-portal.org Chemical modifications of the hyaluronate polymer can also be used to introduce specific functionalities, such as sensitivity to pH or enzymes, for on-demand drug release. nih.gov These hydrogels have been explored for a variety of applications, including the delivery of anti-inflammatory drugs to arthritic joints and the localized administration of chemotherapeutics to tumor sites. nih.gov

Below is a table summarizing research on sodium hyaluronate-based hydrogels for drug delivery:

| Hydrogel Composition | Cross-linking Method | Target Application | Key Findings |

| Oxidized HA/adipic acid dihydrazide | Chemical | Tendinopathy treatment | Sustained release of encapsulated drug. nih.gov |

| Thiolated HA (HA-SH) | Disulfide bond formation | Protein drug delivery | Controlled release vehicle for proteins like EPO. tandfonline.com |

| HA-based with glutaraldehyde (B144438) (GA) or urea (B33335) (UR) | Chemical | Pulmonary delivery | GA-crosslinked microparticles showed better aerosolization and swelling. diva-portal.org |

| HA and Pluronic F-127 | Physical (thermosensitive) | Atopic dermatitis treatment | Dual responsive (pH/temperature) hydrogel for enhanced skin permeation. nih.gov |

| HA with carbomer | Physical | Ocular drug delivery | Investigated drug diffusion and release kinetics. polimi.it |

Nanoparticles and Microcapsules for Encapsulation and Targeted Transport

Sodium hyaluronate can be used to fabricate nanoparticles and microcapsules, which are microscopic carriers designed to encapsulate and protect therapeutic agents during their transit through the body. koreascience.krnih.gov These carriers can be engineered to target specific tissues or cells, leveraging the receptor-mediated uptake mechanisms of hyaluronan. mdpi.comresearchgate.net

Nanoparticles formulated with sodium hyaluronate can improve the solubility and stability of hydrophobic drugs, enhancing their bioavailability. mdpi.com They can also be designed to cross biological barriers, such as the blood-brain barrier, to deliver drugs to otherwise inaccessible sites. nih.gov For example, neuroglobin has been successfully delivered to the brain after a stroke using sodium hyaluronate nanoparticles. nih.gov

Microcapsules, which are slightly larger than nanoparticles, are also used for drug encapsulation. rsc.orgmdpi.com A novel method for creating monodispersed sodium hyaluronate microcapsules without the need for chemical cross-linking involves creating an osmotic pressure difference to solidify drug-containing droplets. rsc.orgresearchgate.net These microcapsules can be embedded in other materials, such as biodegradable microneedles, for transdermal drug delivery. rsc.orgrsc.org

The table below presents findings from studies on sodium hyaluronate-based nanoparticles and microcapsules:

| Carrier Type | Drug/Molecule Encapsulated | Key Features and Findings |

| Nanoparticles | Neuroglobin | Successfully crossed the blood-brain barrier in a stroke model. nih.gov |

| Microcapsules | Anacardic Acid | pH-responsive release, with greater release at pH 6.8 and 7.4. nih.gov |

| Nanoparticles | Doxorubicin (B1662922) (DOX) | HA-PLGA block copolymer nanoparticles for targeted tumor delivery. nih.gov |

| Nanoparticles | Paclitaxel (PTX) | HA-ceramide self-assembled nanoparticles showed increased cellular uptake. nih.gov |

| Microcapsules | FITC-BSA (model protein) | Sustained release from microneedles embedded with microcapsules. rsc.org |

Liposomal and Hyalurosome Systems for Enhanced Drug Permeation and Bioavailability

Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs. mdpi.com When the surface of liposomes is coated with sodium hyaluronate, they are referred to as "hyalurosomes." mdpi.comunica.it This modification can enhance the stability of the liposomes and improve their ability to permeate through biological membranes, such as the skin. permegear.comnih.gov

The sodium hyaluronate coating on hyalurosomes can also facilitate targeted delivery to cells that overexpress hyaluronan receptors. nih.gov This has been shown to be particularly effective in delivering anti-cancer drugs to tumor cells. nih.gov The combination of the lipid bilayer of the liposome (B1194612) and the targeting capabilities of the hyaluronan shell creates a powerful drug delivery system with enhanced bioavailability and reduced off-target effects. nih.govmdpi.com Studies have shown that hyaluronate-decorated liposomes improve the skin penetration of various compounds. mdpi.com

Research on these systems has demonstrated their potential in various applications:

| System Type | Drug/Molecule | Application | Key Findings |

| Hyalurosomes | Curcumin | Skin inflammation | Improved drug deposition in the skin and promoted tissue remodeling. unica.it |

| HA-coated liposomes | Quercetin | Transdermal delivery | Multilayered liposomes with hyaluronate-chitosan improved stability and skin permeability. permegear.comnih.gov |

| HA-decorated liposomes | Quinoxaline derivative | Skin penetration | Enhanced penetration into deeper skin layers compared to uncoated liposomes. mdpi.com |

| HA-modified ethosomes | Curcumin | Psoriasis treatment | Targeted CD44 receptors in inflamed epidermis, enhancing skin retention. nih.gov |

| HA-coated liposomes | Doxorubicin (DOX) | Cancer therapy | Enhanced targeting ability to cancer cells with higher therapeutic effect. nih.gov |

Conjugate Formulations for Biorecognition and Precise Delivery

Sodium hyaluronate (HA), a naturally occurring glycosaminoglycan, has garnered significant interest for the development of advanced drug delivery systems due to its inherent biological properties. dovepress.comnih.gov Its ability to be chemically modified allows for the creation of conjugate formulations, where HA is linked to therapeutic agents or carrier systems to achieve biorecognition and precise delivery. nih.govmdpi.com This targeting capability stems primarily from the specific interaction between HA and the cluster of differentiation 44 (CD44) receptor. mdpi.comtandfonline.comresearchgate.net

The CD44 receptor is a cell surface glycoprotein that is overexpressed in many types of tumor cells and on activated macrophages involved in inflammatory conditions. mdpi.commdpi.comtandfonline.comresearchgate.netfrontiersin.org By using HA as a targeting ligand, drug delivery systems can selectively bind to these cells, a process often followed by receptor-mediated endocytosis. dovepress.comnih.gov This active targeting strategy enhances the accumulation of the therapeutic agent at the pathological site, which can increase efficacy and reduce off-target side effects. mdpi.com

HA can be conjugated to various entities, including:

Anticancer Drugs: Numerous antineoplastic agents, such as doxorubicin and paclitaxel, have been covalently attached to HA to create prodrugs. dovepress.commdpi.com These conjugates often improve the drug's solubility and stability. mdpi.com Once internalized by the target cancer cell, intracellular enzymes can cleave the bond, releasing the active drug inside the cell. mdpi.com

Nanoparticles and Nanocarriers: HA is frequently used to coat the surface of nanocarriers like liposomes, carbon nanotubes, and other nanoparticles. frontiersin.orgmdpi.com This HA coating acts as a "stealth" layer that also provides a targeting function. For instance, a study focused on single-walled carbon nanotubes (CNTs) used a non-covalent coating of an HA-phospholipid conjugate (HA-DMPE) to deliver the anticancer drug doxorubicin. frontiersin.org These HA-functionalized CNTs showed specific targeting towards cells overexpressing the CD44 receptor. frontiersin.org

Dual-Targeting Systems: To further enhance specificity, multi-ligand systems have been developed. In one study, a conjugate was synthesized using cystamine (B1669676) (containing a reduction-sensitive disulfide bond) to link HA and folic acid (FA). dovepress.com This HA-ss-FA conjugate was designed to target both the CD44 receptor (via HA) and the folate receptor, which is also overexpressed in many tumor cells, creating a dual-targeted drug delivery system. dovepress.com